Pyrrolidine, 1-(2-azulenyl)-

Description

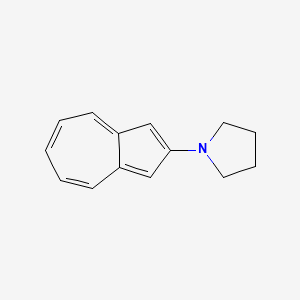

The molecule 1-(2-Azulenyl)pyrrolidine represents a specific and intriguing example of a donor-acceptor system, where the electron-donating pyrrolidine (B122466) moiety is directly attached to the 2-position of the unique azulene (B44059) core. This substitution pattern is crucial as it directly influences the π-electron system of the azulene nucleus, modulating its electronic and optical properties. In contemporary research, 1-(2-Azulenyl)pyrrolidine is not merely a curiosity but serves as a valuable synthetic intermediate. Its structure is a launchpad for creating more complex, functional azulene-based materials and fused heterocyclic systems. For instance, the reaction of 2-chloroazulene (B13735303) derivatives with pyrrolidine is a documented pathway to generate such substituted azulenes, which can then undergo further transformations. psu.edu

The fusion of a pyrrolidine ring with an azulene framework creates hybrid systems with significant potential in both chemical synthesis and theoretical studies. The pyrrolidine group, acting as a potent electron-donating substituent, profoundly alters the reactivity and physical properties of the azulene core. This electronic perturbation is central to the utility of these hybrids.

In synthetic chemistry, these systems are key precursors. The reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from pyrrolidine is a powerful method for constructing the azulene skeleton itself. nih.gov The reactivity of these enamines is often superior to those derived from other cyclic amines like morpholine (B109124). nih.gov Furthermore, pyrrolidine-substituted azulenes are employed in the synthesis of complex polycyclic aromatic compounds and heterocycles. For example, they can undergo nucleophilic attack on the seven-membered ring or be used in cycloaddition reactions to build fused-ring systems with potential applications in materials science. psu.edunih.govacs.org

From a theoretical standpoint, pyrrolidine-azulene hybrids are excellent models for studying intramolecular charge transfer (ICT) phenomena. The interaction between the electron-rich pyrrolidine and the azulene core, which possesses a notable dipole moment, can be studied to understand how substituent effects propagate through the non-alternant π-system. researchgate.net These theoretical investigations, often supported by computational methods like Density Functional Theory (DFT), provide deep insights into the electronic structure, redox potentials, and optical properties of these molecules, guiding the design of new functional materials. researchgate.netnih.gov The development of azulene-containing polymers for organic electronics, for instance, relies on understanding how substituents like pyrrolidine modulate the material's bandgap and charge transport properties. beilstein-journals.org

A thorough understanding of 1-(2-Azulenyl)pyrrolidine necessitates a grasp of the fundamental chemistry of its constituent parts.

Azulene Chemistry: Azulene is a non-benzenoid aromatic hydrocarbon and a structural isomer of naphthalene. wikipedia.org Unlike the colorless naphthalene, azulene is distinguished by its intense blue color. wikipedia.org Its structure consists of a five-membered cyclopentadiene (B3395910) ring fused to a seven-membered cycloheptatriene (B165957) ring. wikipedia.org

Aromaticity and Electronic Structure: Azulene is a 10 π-electron system, conforming to Hückel's rule for aromaticity. wikipedia.org Its most remarkable feature is a significant dipole moment (1.08 D), which contrasts sharply with the zero dipole moment of its isomer, naphthalene. wikipedia.org This polarity arises from a resonance contribution where the molecule is viewed as a fusion of an aromatic 6π-electron cyclopentadienyl (B1206354) anion and an aromatic 6π-electron tropylium (B1234903) cation. wikipedia.org This charge separation renders the five-membered ring electron-rich (nucleophilic) and the seven-membered ring electron-poor (electrophilic). wikipedia.org

Reactivity: The dipolar nature of azulene dictates its chemical reactivity. It readily undergoes electrophilic substitution reactions, which preferentially occur at the 1- and 3-positions of the five-membered ring. nih.govnii.ac.jp Conversely, nucleophilic attack tends to happen at positions 2, 4, 6, and 8. nih.gov

Spectroscopic Properties: The deep blue color of azulene is due to an unusual S₂→S₀ fluorescence, an exception to Kasha's rule, which is explained by the (anti)aromatic character of its excited states. d-nb.infoacs.org

Pyrrolidine Chemistry: Pyrrolidine, also known as tetrahydropyrrole, is a saturated five-membered heterocycle containing one nitrogen atom. chemicalbook.comwikipedia.org

Structure and Basicity: It is a cyclic secondary amine with a non-planar, flexible ring structure. chemicalbook.comnih.gov The nitrogen atom possesses a lone pair of electrons, making pyrrolidine basic, with the pKa of its conjugate acid being approximately 11.27. chemicalbook.comwikipedia.org

Reactivity: As a typical secondary amine, pyrrolidine is a good nucleophile. chemicalbook.com It reacts readily with electrophiles such as alkyl and acyl halides to form N-substituted derivatives. chemicalbook.com A particularly important reaction in the context of azulene chemistry is its condensation with ketones and aldehydes to form enamines. nih.govchemicalbook.com These enamines are crucial intermediates in various C-C bond-forming reactions, including the Ziegler-Hafner azulene synthesis and related methodologies. nih.govd-nb.info

Significance: The pyrrolidine scaffold is a privileged structure, appearing in numerous natural alkaloids (like nicotine (B1678760) and proline) and synthetic pharmaceuticals, valued for its ability to introduce specific stereochemistry and 3D structure into molecules. wikipedia.orgnih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of 1-(2-Azulenyl)pyrrolidine

| Property | Value |

|---|---|

| CAS Number | 205523-12-2 |

| Molecular Formula | C₁₄H₁₅N |

| Exact Mass | 197.12 g/mol |

| Hydrogen Bond Acceptor Count | 1 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem and other chemical databases. nih.govchem960.com

Table 2: Comparative Physicochemical Properties of Parent Compounds

| Property | Azulene | Pyrrolidine |

|---|---|---|

| Molecular Formula | C₁₀H₈ | C₄H₉N |

| Molar Mass | 128.17 g/mol | 71.12 g/mol |

| Appearance | Dark blue solid | Colorless to pale yellow liquid |

| Melting Point | 99-100 °C | -63 °C |

| Boiling Point | 242 °C | 87 °C |

| Dipole Moment | 1.08 D | ~1.4 D |

| Solubility in Water | Insoluble | Miscible |

Data sourced from PubChem and Wikipedia. wikipedia.orgwikipedia.orgnih.gov

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| 1-(2-Azulenyl)pyrrolidine |

| Azulene |

| Benz[a]azulene (B15497227) |

| 2-Chloroazulene |

| Cyclohept[a]acenaphthylen-3-one |

| 2H-Cyclohepta[b]furan-2-one |

| Morpholine |

| Naphthalene |

| Nicotine |

| Proline |

Properties

CAS No. |

205523-12-2 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1-azulen-2-ylpyrrolidine |

InChI |

InChI=1S/C14H15N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-15/h1-3,6-7,10-11H,4-5,8-9H2 |

InChI Key |

ZUCSRJRJQOLYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=CC3=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Azulenyl Pyrrolidine and Analogous Compounds

Direct N-Azulenyl Bond Formation Approaches

The direct formation of a bond between the azulene (B44059) nucleus and a pyrrolidine (B122466) ring represents a straightforward approach to synthesizing 1-(2-azulenyl)pyrrolidine and related compounds. This can be achieved through nucleophilic aromatic substitution on pre-functionalized azulenes or via modern transition metal-catalyzed methods.

Nucleophilic Aromatic Substitution Reactions of Halogenated Azulenes with Pyrrolidine

Nucleophilic aromatic substitution (SNAr) is a well-established method for introducing amine functionalities onto aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of azulene chemistry, the reaction of haloazulenes with pyrrolidine provides a direct route to the target compound.

The success of this reaction is highly dependent on the position of the halogen on the azulene ring and the presence of activating groups. For instance, the reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with aniline (B41778) has been reported to yield the corresponding 2-aminoazulene derivative. mdpi.com Similarly, 2-amino-6-bromoazulene derivatives react with cyclic amines like pyrrolidine at elevated temperatures to afford 2,6-diaminoazulene derivatives in excellent yields. mdpi.com This reactivity is attributed to the electron-deficient nature of the azulene seven-membered ring, which facilitates nucleophilic attack. mdpi.com The presence of electron-withdrawing substituents further enhances the electrophilicity of the azulene core, promoting the substitution reaction. youtube.comosti.gov

A study by Soji et al. demonstrated the nucleophilic amination of 6-bromoazulenes with various cyclic amines, including pyrrolidine. mdpi.com These reactions highlight the feasibility of direct amination on the seven-membered ring of the azulene scaffold.

Transition Metal-Catalyzed Amination Strategies for Azulene Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and their application in azulene chemistry is an active area of research. eie.gr While direct information on the transition metal-catalyzed amination of azulenes specifically with pyrrolidine to form 1-(2-azulenyl)pyrrolidine is not extensively detailed in the provided results, the general principles of such reactions are well-established for other aromatic systems and can be inferred.

Methodologies like the Buchwald-Hartwig amination, which typically employs palladium or copper catalysts, are powerful tools for forming C-N bonds. eie.gr These reactions involve the coupling of an aryl halide or triflate with an amine in the presence of a suitable catalyst and ligand. The functionalization of azulenyl halides and triflates through transition metal-mediated reactions has been demonstrated, suggesting the potential for applying these methods to the synthesis of N-azulenyl pyrrolidines. mit.edu Furthermore, the catalytic functionalization of azulene C-H bonds using metal-based catalysts for carbene or nitrene incorporation has been described, opening avenues for direct C-N bond formation without the need for pre-halogenation. acs.org The development of efficient catalytic systems for the amination of the azulene core remains a key objective for synthetic chemists. nih.govfrontiersin.org

Pyrrolidine-Enamine Mediated Azulene Ring Construction

An alternative and powerful strategy for synthesizing azulene derivatives involves the construction of the azulene ring itself, with a pyrrolidine-derived enamine playing a crucial role in the key bond-forming steps.

[8+2] Cycloaddition Reactions Involving Pyrrolidine Enamines and 2H-Cyclohepta[b]furan-2-ones

The [8+2] cycloaddition reaction between a heptafulvene-like species and a suitable two-carbon component is a classic method for constructing the azulene skeleton. In a highly effective variation of this strategy, 2H-cyclohepta[b]furan-2-ones serve as the eight-carbon synthon, and pyrrolidine enamines act as the two-carbon partner. nih.gov

The reaction proceeds through an initial [8+2] cycloaddition, followed by the elimination of pyrrolidine and decarboxylation to afford the azulene product. nih.gov The choice of the amine component of the enamine is critical; pyrrolidine enamines are often more reactive than their morpholine (B109124) counterparts. nih.gov For example, the reaction of 2H-cyclohepta[b]furan-2-one with the pyrrolidine enamine of a ketone like 4-tert-butylcyclohexanone (B146137) is a key step in the synthesis of benz[a]azulene (B15497227) derivatives. chemrxiv.orgnih.govresearchgate.netacs.orgx-mol.com Similarly, enamines derived from acenaphthen-1-one and pyrrolidine have been used to synthesize azuleno[1,2-a]acenaphthylenes. nih.gov

However, the use of pyrrolidine enamines can sometimes lead to the formation of byproducts, such as 1-pyrrolidinylheptafulvenes, especially when the 2H-cyclohepta[b]furan-2-one possesses an electron-withdrawing substituent. nih.gov

| 2H-Cyclohepta[b]furan-2-one Derivative | Ketone for Enamine Formation | Resulting Azulene Derivative | Reference |

|---|---|---|---|

| Unsubstituted | 4-tert-Butylcyclohexanone | Benz[a]azulene precursor | chemrxiv.orgnih.govacs.org |

| Unsubstituted | Acenaphthen-1-one | Azuleno[1,2-a]acenaphthylene | nih.gov |

| Unsubstituted | 1-Tetralone | 5,6-Dihydronaphth[2,1-a]azulene | nih.gov |

Annulation and Fused-Ring Synthesis Utilizing Pyrrolidine Derivatives

Pyrrolidine derivatives are also instrumental in annulation strategies for constructing fused-ring systems containing the azulene core. Annulation refers to the building of a new ring onto a pre-existing one.

In one notable example, the azulene-annulation reaction of 2H-cyclohepta[b]furan-2-one with the pyrrolidine enamine derived from tricyclo[4.3.1.01,6]dec-3-en-8-one was used to synthesize complex azulene-annulated tricyclic compounds. psu.edursc.org This demonstrates the utility of pyrrolidine enamines in creating intricate polycyclic aromatic systems. Highly convergent annulation strategies have been developed for the synthesis of substituted azulenes, and while not always directly involving pyrrolidine, they highlight the importance of ring-forming reactions in accessing diverse azulene structures. mit.edu

Role of Pyrrolidine as a Key Reagent in the Synthesis of Azulene Derivatives

Beyond its role as a nucleophile or as a component of an enamine in cycloaddition reactions, pyrrolidine has proven to be a valuable reagent in other synthetic transformations leading to azulene derivatives.

An improved and scalable synthesis of the parent azulene has been developed where pyrrolidine is used as a key reagent. thieme-connect.comresearchgate.net This method, an advancement of the Ziegler-Hafner azulene synthesis, involves the reaction of a Zincke salt with pyrrolidine, followed by condensation with cyclopentadiene (B3395910) and subsequent thermal elimination of pyrrolidine to form the azulene ring. thieme-connect.com The choice of the cyclic amine was found to be crucial, with pyrrolidine providing the optimal yield compared to azetidine, piperidine, or morpholine. thieme-connect.com This highlights the specific reactivity and steric/electronic properties of pyrrolidine that make it particularly suitable for this transformation.

Strategies for Stereoselective Synthesis of Substituted 1-(2-Azulenyl)pyrrolidines

The development of synthetic routes to enantiomerically pure or diastereomerically enriched substituted 1-(2-azulenyl)pyrrolidines can be approached by considering three primary strategies: the use of a chiral pool, catalytic asymmetric methods, and substrate-controlled diastereoselective reactions. These approaches can be applied in a linear fashion, building the pyrrolidine ring onto a pre-functionalized azulene, or in a convergent manner, coupling a chiral pyrrolidine fragment with an azulene derivative.

Chiral Pool Synthesis

The use of readily available, inexpensive, and enantiomerically pure starting materials from the chiral pool is a classic and effective strategy for asymmetric synthesis. rsc.org L-proline and its derivatives, such as trans-4-hydroxy-L-proline, are excellent precursors for the synthesis of a wide variety of substituted pyrrolidines. nih.govmdpi.comacs.org

A hypothetical route to a substituted 1-(2-azulenyl)pyrrolidine could commence from trans-4-hydroxy-L-proline. The existing stereocenters in the starting material can direct the formation of new stereocenters. For instance, the regio- and stereoselective manipulation of the functional groups on the proline ring can lead to polyhydroxylated pyrrolidines. nih.govacs.org These functionalized pyrrolidines could then be coupled with a suitable azulene derivative.

A plausible convergent synthesis would involve the nucleophilic aromatic substitution (SNAr) reaction of a chiral pyrrolidine derivative with a 2-haloazulene. The synthesis of 2-aminoazulenes via the SNAr reaction of 2-chloroazulenes with amines has been reported. rsc.org This suggests that a chiral pyrrolidine could similarly displace a halide from the 2-position of an appropriately activated azulene ring. The reactivity of the azulene core, particularly at the 1- and 3-positions, would likely necessitate the use of protecting groups to ensure selective substitution at the 2-position. nii.ac.jp

Catalytic Asymmetric Hydrogenation of Substituted Pyrroles

A powerful method for the enantioselective synthesis of pyrrolidines is the catalytic asymmetric hydrogenation of substituted pyrroles. This approach creates the chiral centers on the pyrrolidine ring in a single, highly efficient step. Ruthenium and rhodium complexes with chiral ligands have been shown to be effective catalysts for this transformation, yielding all-cis substituted pyrrolidines with high enantioselectivity. thieme-connect.com

A potential synthetic sequence for a substituted 1-(2-azulenyl)pyrrolidine using this methodology would involve the initial construction of a 1-(2-azulenyl)pyrrole. This could be achieved through a Paal-Knorr type synthesis, reacting 2-aminoazulene with a 1,4-dicarbonyl compound. The synthesis of 2-aminoazulenes can be accomplished from 2H-cyclohepta[b]furan-2-ones or via the Buchwald-Hartwig coupling of carbamatoaminozulenes. rsc.orgnih.gov

Once the 1-(2-azulenyl)pyrrole is obtained, its asymmetric hydrogenation would be the key stereochemistry-determining step. The diastereoselectivity of such hydrogenations on highly substituted pyrroles is often excellent, affording functionalized pyrrolidines with multiple stereocenters. researchgate.net

| Substrate | Catalyst | Conditions | Product Diastereoselectivity | Yield (%) | Reference |

| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium | 20 bar H₂, 25°C, methanol | 95% de | 98 | researchgate.net |

| Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | 10 bar H₂, 25°C, methanol | Single diastereomer | 91 | researchgate.net |

| 2,5-dimethylpyrrole | 5% Rh/Al₂O₃ | 3 bar H₂, RT, acetic acid | cis-2,5-dimethylpyrrolidine | 70 | researchgate.net |

This table presents data for analogous systems to illustrate the potential effectiveness of the proposed synthetic step.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most versatile methods for constructing the pyrrolidine ring. nih.gov The stereochemical outcome of this reaction can be controlled through the use of a chiral auxiliary on either the dipolarophile or the dipole, or by employing a chiral catalyst. acs.orgnih.gov

To apply this to the synthesis of 1-(2-azulenyl)pyrrolidines, one could envision a reaction between an N-(2-azulenyl)azomethine ylide and a chiral alkene, or the reaction of an achiral alkene with a chiral N-(2-azulenyl)azomethine ylide. A more practical approach might involve the synthesis of a 2-azulenyl-substituted alkene, which would then act as the dipolarophile in a reaction with a readily generated azomethine ylide.

For instance, a 2-vinylazulene derivative could be prepared and then reacted with an azomethine ylide generated in situ from an imine of an α-amino acid. The diastereoselectivity of such cycloadditions can be very high, leading to densely substituted pyrrolidines. acs.orgnih.gov The use of a chiral N-tert-butanesulfinyl group on the azadiene component in a [3+2] cycloaddition with an azomethine ylide has been shown to induce high diastereoselectivity. acs.org

| Dipolarophile | Dipole Component | Catalyst/Auxiliary | Diastereoselectivity | Yield (%) | Reference |

| Various Alkenes | Azomethine Ylides | Chiral N-tert-butanesulfinyl auxiliary | Good to excellent dr | 30-83 | acs.org |

| MBH maleimides of isatins | 1,3-dicarbonyl compounds | DABCO/K₂CO₃ | High diastereoselectivity | Satisfactory | rsc.org |

| Imines | Trimethylenemethane | Palladium with chiral phosphoramidite (B1245037) ligand | High ee | Excellent | nih.gov |

This table showcases the stereocontrol achievable in analogous [3+2] cycloaddition reactions, suggesting the feasibility for the proposed synthesis.

Reactivity Profiles and Mechanistic Investigations of 1 2 Azulenyl Pyrrolidine

Electrophilic Aromatic Substitution Reactions on the Azulene (B44059) Moiety

The azulene ring system is characterized by a π-electron distribution that polarizes the molecule, creating an electron-rich five-membered ring and an electron-deficient seven-membered ring. researchgate.net This electronic arrangement dictates the regioselectivity of electrophilic aromatic substitution (SEAr) reactions.

In unsubstituted azulene, electrophilic attack occurs preferentially at the five-membered ring, which acts as the nucleophilic center. youtube.commasterorganicchemistry.com Theoretical and experimental studies have established that the C-1 and C-3 positions are the most reactive sites towards electrophiles. nih.govresearchgate.net This high reactivity is attributed to the formation of a stable cationic intermediate (an arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the cycloheptatrienyl cation portion of the molecule. chem-soc.sidalalinstitute.com

Computational studies, using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), have calculated the activation energies and relative stabilities of intermediates formed during electrophilic attack at various positions. These studies consistently indicate that substitution at the C-1 position is kinetically favored, making it the most reactive site. chem-soc.sinih.gov The C-3 position is the second most favored site for electrophilic attack. In contrast, positions on the seven-membered ring (C-5 and C-7) are significantly less reactive towards electrophiles.

| Position | Relative Reactivity towards Electrophiles | Rationale |

| C-1/C-3 | Highest | Kinetically controlled product; stable carbocation intermediate. chem-soc.sinih.gov |

| C-2 | Low | Substitution at this position leads to a less stable thermodynamic product. researchgate.netchem-soc.si |

| C-5/C-7 | Low | Part of the electron-deficient seven-membered ring. |

| C-4/C-6/C-8 | Very Low | Electron-deficient sites, unfavorable for electrophilic attack. |

The presence of a pyrrolidino group at the C-2 position significantly influences the regioselectivity and rate of electrophilic substitution. The nitrogen atom of the pyrrolidine (B122466) ring possesses a lone pair of electrons, which it can donate to the azulene ring system through resonance. This makes the pyrrolidino group a strong activating, electron-donating group.

This electron donation further increases the nucleophilicity of the azulene nucleus, particularly the five-membered ring, making the molecule more reactive towards electrophiles than unsubstituted azulene. The directing effect of the C-2 pyrrolidino group enhances the reactivity of the adjacent C-1 and C-3 positions. The resonance structures show an increased electron density at the C-1 and C-3 carbons, making them even more susceptible to attack by an electrophile. While substitution at C-2 is generally difficult in azulenes, the presence of very electron-rich substituents has been shown to enable such reactions. nih.gov However, with the pyrrolidine already at C-2, the primary effect will be the strong activation and direction of incoming electrophiles to the C-1 and C-3 sites.

Nucleophilic Addition Reactions on the Azulene Moiety

The inherent electronic polarization of azulene makes its seven-membered ring electron-deficient and thus susceptible to nucleophilic attack. nih.gov This reactivity is complementary to the electrophilic substitution pattern observed in the five-membered ring.

In the parent azulene system, nucleophilic addition occurs preferentially at the C-4, C-6, and C-8 positions of the seven-membered ring. researchgate.netjst.go.jp The reaction proceeds via the formation of a Meisenheimer-like complex, an anionic intermediate stabilized by the aromatic cyclopentadienyl (B1206354) anion portion of the molecule. mdpi.com Subsequent elimination or oxidation steps can lead to substitution products. sciforum.net

| Position | Relative Reactivity towards Nucleophiles | Rationale |

| C-4/C-6/C-8 | Highest | Electron-deficient sites on the seven-membered ring. researchgate.netsciforum.net |

| C-2 | High (in some cases) | Nucleophilic addition can occur at C-2, though less common than at the seven-membered ring. nih.gov |

| C-5/C-7 | Low | Less electron-deficient compared to C-4/C-6/C-8. |

| C-1/C-3 | Very Low | Electron-rich sites, unfavorable for nucleophilic attack. |

Reactivity of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine moiety itself is a key functional component, with the nitrogen atom's lone pair dictating its chemical behavior. chemicalbook.com It acts as a base and a nucleophile, participating in a variety of chemical transformations. wikipedia.org

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. pearson.com For pyrrolidine, this property has been quantified using Mayr's nucleophilicity scale, which defines the solvent-dependent parameters N and sN. acs.org Kinetic investigations of pyrrolidine's reactions with reference electrophiles have allowed for the determination of these parameters in various solvents. rsc.org

Qualitatively, the nitrogen atom in 1-(2-azulenyl)pyrrolidine is part of an N-aryl system. The attachment to the C-2 position of the azulene ring allows for the delocalization of the nitrogen's lone pair into the aromatic π-system. This resonance effect reduces the availability of the lone pair for donation to an external electrophile. Consequently, the nucleophilicity and basicity of the nitrogen in 1-(2-azulenyl)pyrrolidine are expected to be significantly lower than that of unsubstituted pyrrolidine or N-alkyl pyrrolidines. Studies on various substituted pyrrolidines have shown that their Brønsted basicities and nucleophilic reactivities are strongly influenced by the nature of the substituents. acs.orgnih.gov

The reactivity of the nitrogen lone pair in N-aryl azacycles has been explored in photomediated ring contraction reactions, where an electron/proton transfer mechanism is initiated by the nitrogen atom. organic-chemistry.org This highlights the potential for the pyrrolidine nitrogen in 1-(2-azulenyl)pyrrolidine to participate in complex reaction pathways beyond simple nucleophilic attack.

| Solvent Mixture (CH₃OH/CH₃CN, v/v) | Mayr's Nucleophilicity Parameter (N) for Pyrrolidine |

| 100% CH₃OH | 15.72 |

| 80% CH₃OH / 20% CH₃CN | 16.32 |

| 60% CH₃OH / 40% CH₃CN | 16.82 |

| 40% CH₃OH / 60% CH₃CN | 17.34 |

| 20% CH₃OH / 80% CH₃CN | 17.88 |

| 100% CH₃CN | 18.32 |

| Data sourced from kinetic investigations of pyrrolidine at 20 °C. rsc.org |

Functionalization of the Pyrrolidine Ring (e.g., β-C–H Functionalization)

The selective functionalization of C–H bonds is a significant area of research in organic synthesis, and the pyrrolidine ring within the 1-(2-azulenyl)pyrrolidine system presents unique challenges and opportunities. Research has shown that the pyrrolidine ring can undergo functionalization, particularly at the β-position, through various strategies.

One notable approach involves the generation of azomethine ylides from pyrrolidine, which can then participate in subsequent reactions. For instance, a three-component reaction involving pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones, catalyzed by acetic acid, leads to the formation of functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines]. The proposed mechanism for this transformation includes the in situ generation of an azomethine ylide, followed by a β-C–H functionalization of the pyrrolidine ring and a subsequent [3+2] cycloaddition. A similar reactivity pattern is observed with 2-arylidene-1,3-indanediones, yielding 7′-arylidenespiro[indene-2,1′-pyrrolizines].

Metal-free direct C–H functionalization of pyrrolidine has also been explored to create novel ionic liquid crystals. This strategy involves the transformation of pyrrolidine into a pyrrolinium cation, which serves as a polar head group. This approach highlights the potential for modifying the electronic and structural properties of the pyrrolidine moiety through direct C-H bond activation.

Furthermore, redox-neutral methods for the α-C–H arylation of unsubstituted pyrrolidine have been developed. These reactions utilize a quinone monoacetal as an oxidant and can proceed in the presence of an aryl nucleophile to yield α-aryl-substituted pyrrolidines. In the absence of a nucleophile, the reaction can lead to the formation of more complex heterocyclic systems. While this research focuses on the α-position, it demonstrates the feasibility of C-H functionalization on the pyrrolidine ring, which could potentially be adapted for the β-position in the 1-(2-azulenyl)pyrrolidine system under specific conditions.

The following table summarizes examples of β-C–H functionalization reactions involving the pyrrolidine ring, which could be conceptually applied to the 1-(2-azulenyl)pyrrolidine scaffold.

| Reactants | Catalyst/Reagent | Product Type | Ref |

| Pyrrolidine, Aromatic Aldehydes, 3-Arylideneoxindolin-2-ones | Acetic Acid | 7′-Arylidenespiro[indoline-3,1′-pyrrolizines] | |

| Pyrrolidine, Aromatic Aldehydes, 2-Arylidene-1,3-indanediones | Acetic Acid | 7′-Arylidenespiro[indene-2,1′-pyrrolizines] | |

| Pyrrolidine | Metal-free | Pyrrolinium-based Ionic Liquid Crystals | |

| Pyrrolidine, Quinone Monoacetal, Aryl Nucleophile | DABCO | α-Aryl-substituted Pyrrolidines |

Cycloaddition Reactions Involving the Hybrid Pyrrolidine-Azulene Scaffold

The unique electronic structure of the 1-(2-azulenyl)pyrrolidine system, featuring an electron-donating pyrrolidine group attached to the electron-rich five-membered ring of the azulene core, makes it a fascinating substrate for cycloaddition reactions. These reactions can occur at either the azulene or the pyrrolidine moiety, leading to a diverse range of complex polycyclic structures.

The azulene nucleus itself is known to participate in various cycloaddition reactions. For instance, azulene can undergo [8+2] cycloaddition reactions with enamines derived from cyclic ketones and pyrrolidine. This type of reaction has been utilized to synthesize azuleno[1,2-a]acenaphthylenes and azuleno[1,2-a]azulenes. The strong electron-donating character of the 1-azulenyl group significantly enhances the reactivity of attached functionalities, such as an alkyne moiety, in [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with tetracyanoethylene (B109619) (TCNE).

The pyrrolidine ring can also be a key participant in cycloaddition reactions, primarily through the in situ generation of azomethine ylides. These 1,3-dipoles can then react with various dipolarophiles. For example, a multicomponent double [3+2] cycloaddition of azomethine ylides has been developed to synthesize complex tetracyclic pyrrolidine-fused compounds with high stereoselectivity. This approach allows for the efficient construction of multiple C-C bonds and stereocenters in a single step.

The interplay between the azulene and pyrrolidine moieties in 1-(2-azulenyl)pyrrolidine offers intriguing possibilities for cycloaddition chemistry. The electron-donating pyrrolidine can influence the regioselectivity and reactivity of cycloadditions on the azulene ring. Conversely, the bulky and electronically distinct azulene substituent can impact the formation and subsequent reactions of azomethine ylides generated from the pyrrolidine ring.

Mechanistic studies of [3+2] cycloaddition reactions involving pyrrolidine derivatives have provided insights into the formation of key intermediates and the stereochemical outcomes of these transformations. For instance, the reaction can set two stereocenters in a 2,5-orientation on the pyrrolidine ring.

The table below provides examples of cycloaddition reactions involving either the azulene or pyrrolidine core, which are relevant to the potential reactivity of the hybrid 1-(2-azulenyl)pyrrolidine system.

| Reaction Type | Substrates | Product Type | Ref |

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-ones, Enamines (from ketones and pyrrolidine) | Azulene derivatives | |

| [3+2] Cycloaddition | Azomethine ylides (from pyrrolidine derivatives) | Pyrrolidine-fused tetracyclic compounds | |

| [2+2] CA-RE | 1-Ethynylazulenes, TCNE | 1-Azulenyl TCBDs |

Transition Metal-Catalyzed Transformations Applied to the 1-(2-Azulenyl)pyrrolidine System

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, and the 1-(2-azulenyl)pyrrolidine system is a prime candidate for such transformations. The presence of both the azulene and pyrrolidine moieties provides multiple sites for catalyst interaction and subsequent C-H activation or cross-coupling reactions.

Research into transition metal-catalyzed reactions of related systems provides a strong basis for predicting the reactivity of 1-(2-azulenyl)pyrrolidine. For instance, copper-catalyzed intramolecular C-H amination has been successfully employed for the synthesis of pyrrolidines. Mechanistic studies suggest a Cu(I)/Cu(II) catalytic cycle. This type of C-H functionalization could potentially be applied to the pyrrolidine ring in the target molecule.

Furthermore, transition metals like copper and silver have been shown to control the chemoselectivity of reactions involving azulenes and diazo reagents. Copper catalysts tend to promote ring expansion of the azulene core, while silver catalysts favor C-H alkylation at the C1 and C3 positions of the azulene ring. This divergent reactivity highlights the potential for selective functionalization of the azulene part of 1-(2-azulenyl)pyrrolidine by careful choice of the metal catalyst.

Palladium-catalyzed cross-coupling reactions are another major area with potential applications. The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination steps, often involving monoligated Pd(0) species as the active catalyst. These reactions could be used to introduce aryl or other substituents onto the azulene or pyrrolidine rings, provided suitable starting materials (e.g., halogenated derivatives) are available.

The development of catalysts for C-H activation has been a major focus. Various 3d metals, including copper, have shown significant promise in promoting C-H amination, arylation, and other transformations. The application of such catalysts to 1-(2-azulenyl)pyrrolidine could lead to direct functionalization without the need for pre-installed functional groups.

The following table summarizes selected transition metal-catalyzed reactions that could be relevant for the functionalization of the 1-(2-azulenyl)pyrrolidine system.

| Reaction Type | Catalyst | Potential Application to 1-(2-Azulenyl)pyrrolidine | Ref |

| Intramolecular C-H Amination | Copper | Functionalization of the pyrrolidine ring | |

| Ring Expansion | Copper | Modification of the azulene core | |

| C-H Alkylation | Silver | Functionalization of the azulene C1/C3 positions | |

| Cross-Coupling | Palladium | Introduction of substituents on the azulene or pyrrolidine rings | |

| C-H Activation | Various 3d metals | Direct functionalization of C-H bonds on either ring |

Structural Modifications and Analogues of 1 2 Azulenyl Pyrrolidine

Synthesis of Substituted 1-(2-Azulenyl)pyrrolidines

The synthesis of 1-(2-azulenyl)pyrrolidine and its substituted derivatives can be achieved through several strategic approaches. A primary method involves the construction of the azulene (B44059) ring from suitable precursors in the presence of pyrrolidine (B122466).

One of the most effective methods utilizes the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from pyrrolidine. mdpi.com This [8+2] cycloaddition strategy is a powerful tool for creating the azulene scaffold with a pyrrolidine substituent directly at the 2-position. The reaction proceeds by the cycloaddition of the enamine to the cycloheptafuranone, followed by decarboxylation and elimination to yield the final azulene product. mdpi.com For instance, the reaction of 2H-cyclohepta[b]furan-2-one with the pyrrolidine enamine of 1-indanone (B140024) leads to the formation of indeno[2,1-a]azulene derivatives. mdpi.com

Another key synthetic route involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, activated azulene ring. For example, 2-amino-6-bromoazulene derivatives can react with pyrrolidine at elevated temperatures to yield the corresponding 2-(pyrrolidin-1-yl)-6-aminoazulene derivatives in excellent yields. mdpi.com This method allows for the introduction of the pyrrolidine moiety onto an already functionalized azulene core.

Furthermore, functionalization of the azulene scaffold can be achieved post-synthesis. The electron-rich five-membered ring of azulene is susceptible to electrophilic substitution, primarily at the 1- and 3-positions. mdpi.comhelsinki.fi This inherent reactivity allows for the introduction of a wide variety of substituents onto the 1-(2-azulenyl)pyrrolidine framework, enabling the generation of diverse derivative libraries for further study.

Table 1: Selected Synthetic Routes to Substituted 1-(2-Azulenyl)pyrrolidines

| Starting Material(s) | Reagents | Product Type | Reference |

|---|---|---|---|

| 2H-Cyclohepta[b]furan-2-one, Pyrrolidine Enamine | Heat (Toluene or Ethanol) | 2-(Pyrrolidin-1-yl)azulene derivative | mdpi.com |

| 2-Amino-6-bromoazulene, Pyrrolidine | Heat (Sealed Tube) | 6-Amino-2-(pyrrolidin-1-yl)azulene | mdpi.com |

Development of Fused Pyrrolidine-Azulene Architectures

Building upon the 1-(2-azulenyl)pyrrolidine core, chemists have developed synthetic pathways to create intricate, fused polycyclic systems where the pyrrolidine and azulene rings are integrated into a larger, rigid architecture. These fused structures often exhibit unique electronic and conformational properties.

A notable strategy involves the cyclization of functionalized azulene precursors. For example, the reaction of 2-aminoazulene with oxalyl chloride yields azuleno[2,1-b]pyrrole-2,3-dione. mdpi.com This intermediate serves as a versatile building block for more complex fused systems. Its condensation with isatoic anhydrides affords azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-diones, representing a sophisticated fusion of the azulene, pyrrole (B145914), and quinazoline (B50416) ring systems. mdpi.commdpi.com

Another approach involves intramolecular cyclization reactions on substituted azulenes. These methods are crucial for creating direct fusions between the pyrrolidine and azulene rings. The synthesis of an azacoronene, in which pyrrole and azulene moieties are circularly fused, was achieved in just three steps, showcasing a highly efficient pathway to complex polycyclic aromatic compounds. nih.gov

The [3+2] cycloaddition reaction is another powerful tool for constructing fused pyrrolidine systems. While not always starting from azulene, the principles are applicable. Azomethine ylides can be generated and reacted with dipolarophiles to create spiro- and fused-pyrrolidine derivatives, a strategy that could be adapted to azulene-containing systems. acs.org

Table 2: Examples of Fused Pyrrolidine-Azulene Systems

| Precursor | Key Reaction | Fused System | Reference |

|---|---|---|---|

| 2-Aminoazulene, Oxalyl Chloride | Condensation | Azuleno[2,1-b]pyrrole-2,3-dione | mdpi.com |

| Azuleno[2,1-b]pyrrole-2,3-dione, Isatoic Anhydride | Condensation | Azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione | mdpi.commdpi.com |

| Various Precursors | Multi-step Synthesis | Azulene-fused Azacoronene | nih.gov |

Exploration of Structure-Reactivity and Structure-Property Relationships within Derivative Series

A central theme in the study of 1-(2-azulenyl)pyrrolidine analogues is the investigation of how specific structural modifications influence their chemical reactivity and physical properties. These structure-property and structure-reactivity relationship (SPR/SRR) studies are vital for the rational design of new molecules with targeted functions.

The electronic nature of substituents on the azulene ring profoundly impacts the molecule's properties. For example, in a series of azulene-annulated tricyclic compounds, the presence of an electron-withdrawing trifluoroacetyl group versus a methoxycarbonyl group significantly altered the equilibrium between the cycloheptatriene (B165957) and norcaradiene valence isomers. psu.edu The more electron-withdrawing group disfavored delocalization of anionic charge across the azulene nucleus, demonstrating a clear electronic structure-property relationship. psu.edu

In the context of materials chemistry, the redox behavior of azulene derivatives is of great interest. Studies on azulene-fused tetrathiafulvalenes (TTFs), prepared via condensation reactions, have utilized cyclic voltammetry to probe their electrochemical properties. mdpi.com Similarly, the optical and electrochemical properties of diimide derivatives based on 2,2′-biazulene have been systematically investigated. mdpi.com The photophysical properties, including absorption and fluorescence, of 4′-(azulenyl)-terpyridines have also been shown to be dependent on the substitution pattern of the azulene moiety. beilstein-journals.org

Data-driven approaches are also emerging as a powerful tool for understanding these relationships. By creating libraries of derivatives and analyzing their performance in specific applications (e.g., asymmetric catalysis), statistical models can be built. nih.gov These models can illuminate the general structural features necessary for high performance and predict the efficacy of new, untested derivatives. For instance, studies on aryl pyrrolidine-based catalysts have shown that properties like the extent of π-conjugation and the presence of steric hindrance can be correlated with enantioselectivity in catalytic reactions. nih.gov

Table 3: Structure-Property/Reactivity Observations in Azulenylpyrrolidine Analogues

| Derivative Series | Property/Reactivity Studied | Key Finding | Reference |

|---|---|---|---|

| Azulene-annulated tricyclodecatrienes | Valence Isomerization | Electron-withdrawing groups on the azulene ring affect the cycloheptatriene-norcaradiene equilibrium and charge delocalization. | psu.edu |

| Azulene-fused Tetrathiafulvalenes (TTFs) | Redox Behavior | The fused azulene core imparts specific electrochemical properties measurable by cyclic voltammetry. | mdpi.com |

| 4'-(Azulenyl)-terpyridines | Photophysical Properties | The substitution on the azulene ring influences the absorption and fluorescence emission spectra. | beilstein-journals.org |

Theoretical and Computational Chemistry Approaches for 1 2 Azulenyl Pyrrolidine

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the intricate electronic landscape of 1-(2-azulenyl)pyrrolidine, which arises from the fusion of a non-alternant aromatic hydrocarbon (azulene) with a saturated heterocyclic amine (pyrrolidine).

Azulene (B44059) is a classic example of a non-benzenoid aromatic hydrocarbon, and its electronic properties are distinct from its isomer, naphthalene. researchgate.net Composed of a fused five-membered and seven-membered ring, azulene exhibits a significant dipole moment, a direct consequence of its electronic structure. acs.org Quantum chemical calculations reveal a net flow of π-electron density from the seven-membered ring to the five-membered ring. This charge separation can be rationalized by considering the aromaticity of the individual rings within the dipolar resonance structure: the five-membered ring becomes analogous to the aromatic cyclopentadienyl (B1206354) anion (6 π-electrons), and the seven-membered ring resembles the aromatic tropylium (B1234903) cation (6 π-electrons). nii.ac.jpnptel.ac.in

This inherent polarization results in the five-membered ring being electron-rich and the seven-membered ring being electron-poor. nii.ac.jp The attachment of the electron-donating pyrrolidinyl group at the 2-position, located on the five-membered ring, further enhances the electron density of this ring system. Computational methods like Natural Bond Orbital (NBO) analysis and calculations of molecular electrostatic potential (MEP) maps can quantify this charge distribution, showing a region of high negative potential over the five-membered ring. researchgate.net

The aromaticity of the azulene core can be assessed using magnetic criteria, such as Nucleus-Independent Chemical Shifts (NICS). acs.org NICS calculations typically show negative values inside the rings, indicative of diatropic ring currents, which confirm the aromatic character of the azulene system despite its polar nature. acs.org

Table 1: Calculated Electronic Properties of Azulene

| Property | Calculated Value | Method/Reference |

|---|---|---|

| Dipole Moment | 0.80–1.08 D | Experimental acs.org |

| Dipole Moment | 1.35 D | (U)OLYP acs.org |

| π-electron density (5-ring) | High | Qualitative nii.ac.jp |

| π-electron density (7-ring) | Low | Qualitative nii.ac.jp |

| Aromaticity (NICS) | Negative values in-plane | General principle acs.org |

This electron donation from the nitrogen to the azulene ring is a significant electronic perturbation. Computational studies on related N-aryl systems demonstrate that this conjugation leads to:

A shortening of the C(azulene)-N bond length compared to a typical C-N single bond, indicating partial double bond character.

Changes in the electronic absorption spectrum. The conjugation extends the π-system, which typically results in a bathochromic (red) shift of the absorption maxima in the UV-Vis spectrum compared to unsubstituted azulene. This is a common feature in donor-acceptor systems where the pyrrolidine (B122466) acts as the donor and the azulene as the acceptor. nii.ac.jp

Planarization at the nitrogen atom. To maximize orbital overlap, the geometry around the nitrogen atom tends to shift from a purely sp³ tetrahedral arrangement towards a more sp²-like trigonal planar geometry. warwick.ac.uk

The extent of this conjugation can be evaluated computationally by analyzing the frontier molecular orbitals (HOMO and LUMO). In 1-(2-azulenyl)pyrrolidine, the Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from both the pyrrolidine nitrogen and the azulene π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the azulene moiety. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's color and electrochemical properties. researchgate.net

Conformational Analysis and Energetics

The flexibility of the pyrrolidine ring and the rotation around the N-azulenyl bond give rise to a complex conformational landscape for 1-(2-azulenyl)pyrrolidine. Computational methods are essential for mapping this landscape and identifying the most stable conformers.

The five-membered pyrrolidine ring is not planar. chemicalbook.com To relieve bond angle strain, it adopts puckered conformations. The two most common and energetically favorable conformations are the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" (with two atoms on opposite sides of a plane defined by the other three). nih.gov For proline, a well-studied analogue, these puckers are often described as Cγ-endo and Cγ-exo, which correspond to the C4 atom being on the same or opposite side of the ring as the carboxyl group, respectively. nih.govacs.org These are also referred to as DOWN and UP puckers. nih.gov

The energy barrier between these puckered forms is generally low, allowing for rapid interconversion at room temperature. The specific preference for one pucker over another can be influenced by substituents on the ring. nih.govacs.org In 1-(2-azulenyl)pyrrolidine, the bulky azulenyl group attached to the nitrogen atom will sterically influence the ring's preferred conformation. Computational modeling can map the potential energy surface (PES) of the ring pucker, revealing the minimum energy structures and the transition states that connect them. beilstein-journals.org

Table 2: General Pyrrolidine Ring Pucker Conformations

| Pucker Type | Description | Relative Energy |

|---|---|---|

| Envelope (e.g., Cγ-exo) | Four atoms are coplanar, one is out of the plane. | Low |

| Twist | Two atoms are on opposite sides of the plane of the other three. | Low |

| Planar | All five atoms are coplanar. | High (Transition State) |

Rotation around the single bond connecting the pyrrolidine nitrogen and the azulene C2 carbon (the N-azulenyl bond) is a key conformational degree of freedom. This rotation is not free and is governed by an energy barrier. The height of this barrier is determined by a combination of steric and electronic factors.

Steric Hindrance: The hydrogen atoms on the pyrrolidine ring (at the C2 and C5 positions) can clash with the hydrogen atoms on the azulene ring (at the C1 and C3 positions) during rotation.

Electronic Conjugation: As discussed in section 5.1.2, there is significant p-π conjugation between the nitrogen lone pair and the azulene ring. This conjugation is maximized when the nitrogen p-orbital is parallel to the azulene π-system, which imposes a geometric constraint. Rotation away from this optimal alignment disrupts the conjugation, leading to an increase in energy.

Computational studies on similar N-alkenyl or N-aryl systems show that rotational barriers can range from 10 to 18 kcal/mol. warwick.ac.uk The preferred conformation will be one that balances minimizing steric repulsion while maximizing electronic stabilization. This often results in a non-planar arrangement where the mean plane of the pyrrolidine ring is twisted with respect to the plane of the azulene ring. Variable temperature NMR experiments on related compounds have been used to measure these barriers, which can be compared with computationally derived values. warwick.ac.uk

Table 3: Representative Rotational Barriers for N-Aryl/N-Alkenyl Bonds

| Compound Type | Barrier Range (kcal/mol) | Method |

|---|---|---|

| N-Cycloalkenyl-N-benzyl α-haloacetamides | 10 - 18 | Experimental (VT-NMR) warwick.ac.uk |

| N-Aryl Amides | 5 - 20 | Computational/Experimental |

Note: These are representative values for related systems to provide context.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, allowing for the characterization of transient intermediates and high-energy transition states. For 1-(2-azulenyl)pyrrolidine, this can apply to both its synthesis and its subsequent reactions.

A prominent example is the synthesis of 2-aminoazulene derivatives via the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine. nih.gov Pyrrolidine is frequently used to generate the necessary enamine from a ketone. oup.com Computational studies, often using Density Functional Theory (DFT), can elucidate the mechanism of this transformation.

The generally accepted mechanism, supported by computational modeling, involves several key steps:

[8+2] Cycloaddition: The electron-rich enamine (the 2π component) reacts with the electron-deficient 2H-cyclohepta[b]furan-2-one (the 8π component). Computational models help determine whether this process is concerted or stepwise and identify the structure of the corresponding transition state. nih.gov

Decarboxylation: The initial cycloadduct is often a strained intermediate that readily loses carbon dioxide to relieve strain. nih.gov

Aromatization: The resulting aminohydroazulene intermediate then eliminates the pyrrolidine moiety to yield the final, thermodynamically stable azulene product. nih.gov

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.govresearchgate.net This profile reveals the rate-determining step of the reaction and provides insights into how substituents on either reactant might influence the reaction rate and yield. For instance, calculations can show why enamines derived from pyrrolidine are often more reactive than those derived from other secondary amines like morpholine (B109124). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(2-Azulenyl)pyrrolidine |

| Azulene |

| Naphthalene |

| Pyrrolidine |

| Proline |

| Morpholine |

Transition State Characterization for Key Synthetic and Reactivity Pathways

The synthesis of 1-(2-azulenyl)pyrrolidine can be envisioned through several plausible reaction pathways, with computational chemistry serving as a powerful tool to elucidate the mechanisms and energetic landscapes of these transformations. A primary route would likely involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the C2 position of the azulene ring by pyrrolidine. The reactivity of azulenes is distinct, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, making substitutions at various positions highly regioselective. nih.govnih.govmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for such reactions. nih.gov By locating and characterizing the transition state (TS), which represents the maximum energy point along the minimum energy reaction path, chemists can gain insight into the reaction's feasibility and kinetics.

For a nucleophilic aromatic substitution pathway, the transition state would involve the partial formation of the C2-N bond (from pyrrolidine) and the partial breaking of the bond between C2 and the leaving group. DFT calculations can precisely determine the geometry of this transition state, including critical bond lengths and angles. A key output of this analysis is the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Computational studies on related systems suggest that the formation of fused cyclopropane (B1198618) intermediates can also occur, with the reaction pathway being dictated by the relative energy barriers of competing transition states. nih.gov

Another parameter derived from these calculations is the imaginary frequency. A true transition state is characterized by having exactly one imaginary frequency, the vibrational mode of which corresponds to the atomic motion along the reaction coordinate leading from reactants to products.

Table 1: Representative Calculated Transition State Parameters for a Hypothetical SNAr Reaction of 2-Chloroazulene (B13735303) with Pyrrolidine

| Parameter | Representative Value | Description |

| Activation Free Energy (ΔG‡) | 20-25 kcal/mol | The energetic barrier that must be overcome for the reaction to proceed. |

| Forming C-N Bond Distance | ~2.0 Å | The distance between the azulene C2 carbon and the pyrrolidine nitrogen in the TS. |

| Breaking C-Cl Bond Distance | ~2.3 Å | The distance between the azulene C2 carbon and the chlorine leaving group in the TS. |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming the structure as a first-order saddle point (transition state). |

Note: The values in this table are illustrative and based on typical results for similar nucleophilic substitution reactions calculated using DFT methods. Actual values would require specific computation for this exact reaction.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are based on quantum mechanics without reliance on empirical data, are highly effective for predicting the spectroscopic properties of molecules. For 1-(2-azulenyl)pyrrolidine, these methods can provide valuable, though theoretical, spectra that can aid in future experimental characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of DFT. researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations would predict that the electron-donating pyrrolidinyl group attached to the electron-deficient seven-membered ring of azulene would significantly influence the electronic environment of the entire molecule. Specifically, the protons and carbons on the azulene ring, particularly those near the C2 position, would experience changes in their chemical shifts compared to unsubstituted azulene. Good agreement between DFT-predicted and experimental chemical shifts has been demonstrated for other complex azulene derivatives, validating the accuracy of this computational approach. mdpi.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(2-Azulenyl)pyrrolidine

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrolidine Ring | ||

| α-CH₂ | ~3.4 - 3.6 | ~50 - 52 |

| β-CH₂ | ~1.9 - 2.1 | ~25 - 27 |

| Azulene Ring | ||

| 1,3 | ~6.8 - 7.0 | ~115 - 117 |

| 2 | - | ~150 - 155 |

| 4,8 | ~8.0 - 8.2 | ~136 - 138 |

| 5,7 | ~7.1 - 7.3 | ~123 - 125 |

| 6 | ~7.5 - 7.7 | ~137 - 139 |

| 9,10 | - | ~140 - 142 |

Note: These chemical shifts are representative estimates based on the known effects of amino substituents on aromatic systems and general DFT predictions for related structures. The numbering of the azulene ring is standard.

UV-Vis Spectroscopy: The vibrant color of azulene and its derivatives is one of their most notable features, arising from the small HOMO-LUMO gap which leads to absorption in the visible region of the electromagnetic spectrum. royalsocietypublishing.orgresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for simulating electronic absorption spectra. rsc.orgpreprints.org For 1-(2-azulenyl)pyrrolidine, the pyrrolidine group acts as an electron-donating auxochrome attached to the chromophoric azulene core. TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and their corresponding intensities (oscillator strengths). It is expected that the N-substituent at the 2-position would cause a bathochromic (red) shift in the characteristic S₀→S₁ and S₀→S₂ transitions of the azulene core. royalsocietypublishing.org Computational studies on related systems have successfully explained experimental observations and stimuli-responsive behavior based on TD-DFT results. rsc.orgpreprints.org

Table 3: Representative Predicted UV-Vis Absorption Data from TD-DFT Calculations

| Electronic Transition | Predicted λ_max (nm) | Calculated Oscillator Strength (f) | Description |

| S₀ → S₁ | ~650 - 700 | Low (~0.01) | HOMO→LUMO transition, characteristic of the azulene core, responsible for the blue color. |

| S₀ → S₂ | ~350 - 380 | High (~0.8) | Intense transition contributing to the overall absorption profile. |

| S₀ → S₃ | ~280 - 300 | High (~0.9) | Higher energy transition in the UV region. |

Note: These values are illustrative, based on published TD-DFT calculations for other amino-substituted azulenes. royalsocietypublishing.orgresearchgate.net The solvent can also significantly impact the absorption maxima.

Advanced Spectroscopic Characterization Methodologies for 1 2 Azulenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 1-(2-azulenyl)pyrrolidine. Through a combination of one-dimensional and two-dimensional experiments, the precise chemical environment and connectivity of every proton and carbon atom in the molecule can be determined. uobasrah.edu.iq

The ¹H NMR spectrum of 1-(2-azulenyl)pyrrolidine is expected to show distinct signals corresponding to the protons of the azulene (B44059) core and the pyrrolidine (B122466) ring. The seven protons of the azulene moiety would appear in the aromatic region, with chemical shifts influenced by the electron-donating pyrrolidine substituent at the C2 position. The protons on the five-membered ring of the azulene system (H1, H3) would likely be the most deshielded. The protons on the seven-membered ring (H4, H5, H6, H7, H8) would resonate at slightly higher fields. The pyrrolidine ring protons are expected to appear as two distinct multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded relative to the protons on the β-carbons due to the inductive effect of the nitrogen.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing ten signals for the azulene carbon skeleton and two signals for the pyrrolidine ring. The C2 carbon of the azulene ring, being directly attached to the nitrogen atom, is expected to be significantly deshielded. The remaining azulene carbons will have chemical shifts characteristic of this unique non-benzenoid aromatic system. The two sets of carbons in the pyrrolidine ring (α and β) will be observed in the aliphatic region of the spectrum. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Azulenyl)pyrrolidine Predicted values based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Azulene H-1, H-3 | 7.0 - 7.5 | s | N/A |

| Azulene H-4, H-8 | 8.0 - 8.5 | d | ~9.5 |

| Azulene H-5, H-7 | 7.0 - 7.5 | t | ~9.8 |

| Azulene H-6 | 7.4 - 7.8 | t | ~9.8 |

| Pyrrolidine α-CH₂ | 3.4 - 3.8 | t | ~6.5 |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Azulenyl)pyrrolidine Predicted values based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azulene C-2 | 150 - 155 |

| Azulene C-1, C-3 | 110 - 115 |

| Azulene C-3a, C-8a | 140 - 145 |

| Azulene C-4, C-8 | 135 - 140 |

| Azulene C-5, C-7 | 122 - 128 |

| Azulene C-6 | 136 - 142 |

| Pyrrolidine α-C | 50 - 55 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. libretexts.org It would show correlations between adjacent protons within the azulene ring's seven-membered cycle (H4-H5-H6-H7-H8) and within the pyrrolidine ring (α-protons with β-protons), confirming their respective substructures. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, for example, connecting the signal for the α-CH₂ protons of the pyrrolidine to the α-carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-4 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule. For 1-(2-azulenyl)pyrrolidine, the key HMBC correlation would be between the α-protons of the pyrrolidine ring and the C2 carbon of the azulene ring, unambiguously confirming the point of attachment between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net This technique would show through-space correlations between the α-protons of the pyrrolidine ring and the H1 and H3 protons of the azulene ring, providing conformational information and further confirming the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov For 1-(2-azulenyl)pyrrolidine, which has a molecular formula of C₁₄H₁₅N, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass measurement with a very low margin of error (typically <5 ppm), allowing for the confident confirmation of the molecular formula and ruling out other possibilities with the same nominal mass. nih.govresearchgate.net This technique is a cornerstone for the characterization of new compounds.

Table 3: HRMS Data for 1-(2-Azulenyl)pyrrolidine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N |

| Theoretical Monoisotopic Mass | 209.120449 g/mol |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. uobasrah.edu.iq The IR spectrum of 1-(2-azulenyl)pyrrolidine would display characteristic absorption bands for the C-H, C=C, and C-N bonds. researchgate.net

Table 4: Predicted IR Absorption Bands for 1-(2-Azulenyl)pyrrolidine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Azulene Ring (sp²) | 3100 - 3000 |

| C-H Stretch | Pyrrolidine Ring (sp³) | 2970 - 2850 |

| C=C Stretch | Azulene Ring | 1600 - 1450 |

| C-N Stretch | Aryl-Amine | 1350 - 1250 |

The spectrum would feature sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches of the azulene ring and strong peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the pyrrolidine ring. The C=C stretching vibrations of the aromatic azulene core would appear in the 1600-1450 cm⁻¹ region. A significant band corresponding to the C-N stretching of the aryl-amine linkage would also be present. researchgate.net

Electronic Absorption and Emission Spectroscopy for Characterization of Electronic Transitions

The electronic properties of 1-(2-azulenyl)pyrrolidine are dominated by the azulene chromophore. Azulene is well-known for its distinct blue color and unusual photophysical properties, which arise from its unique electronic structure. researchgate.net Unlike most other aromatic molecules, azulene's visible absorption is due to a transition to the first excited singlet state (S₁), and it often exhibits fluorescence from the second excited singlet state (S₂), a violation of Kasha's rule. libretexts.org

The electronic absorption spectrum of 1-(2-azulenyl)pyrrolidine is expected to show two main absorption bands characteristic of the azulene core.

S₀→S₁ Transition: This transition corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For the azulene chromophore, this is a relatively weak transition that occurs at long wavelengths, typically in the red to near-infrared region of the spectrum (around 600-700 nm). researchgate.net This absorption is responsible for the compound's characteristic blue color.

S₀→S₂ Transition: This is a much more intense electronic transition occurring at higher energy, in the near-UV region (around 340-360 nm). researchgate.net

The attachment of the electron-donating pyrrolidine group at the C2 position is expected to perturb the electronic structure of the azulene core. This substitution will likely cause a bathochromic (red) shift in the absorption maxima of both the S₀→S₁ and S₀→S₂ transitions compared to unsubstituted azulene, due to the extension of the conjugated π-system. nih.gov

Table 5: Predicted Electronic Absorption Data for 1-(2-Azulenyl)pyrrolidine Predicted characteristics based on the azulene chromophore.

| Transition | Predicted λₘₐₓ (nm) | Relative Intensity |

|---|---|---|

| S₀→S₁ | 650 - 750 | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.